Diethyl(4-nitrophenyl)phosphonate

Phosphonate Stability Enzymatic Resistance Ecotoxicology Model

Diethyl(4-nitrophenyl)phosphonate (CAS 1754-42-3, molecular weight 259.20 g/mol, formula C₁₀H₁₄NO₅P) is an aryl phosphonate diester featuring a 4-nitrophenyl group directly bonded to the phosphorus atom via a chemically robust P–C bond. This compound belongs to the broader class of organophosphonates, which are characterized by their isosteric and isoelectronic relationship to natural phosphate esters but with significantly greater resistance to enzymatic and chemical hydrolysis.

Molecular Formula C10H14NO5P
Molecular Weight 259.2 g/mol
CAS No. 1754-42-3
Cat. No. B155292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(4-nitrophenyl)phosphonate
CAS1754-42-3
Molecular FormulaC10H14NO5P
Molecular Weight259.2 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])OCC
InChIInChI=1S/C10H14NO5P/c1-3-15-17(14,16-4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
InChIKeyAWAKGNAIMIGBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl(4-nitrophenyl)phosphonate (CAS 1754-42-3) Procurement Specifications and Compound Class Overview


Diethyl(4-nitrophenyl)phosphonate (CAS 1754-42-3, molecular weight 259.20 g/mol, formula C₁₀H₁₄NO₅P) is an aryl phosphonate diester featuring a 4-nitrophenyl group directly bonded to the phosphorus atom via a chemically robust P–C bond . This compound belongs to the broader class of organophosphonates, which are characterized by their isosteric and isoelectronic relationship to natural phosphate esters but with significantly greater resistance to enzymatic and chemical hydrolysis [1]. The compound is commercially available from multiple suppliers as a research chemical and serves as a versatile intermediate in organic synthesis, particularly as a building block for creating more complex phosphorus-containing molecules .

Why Generic Substitution of Diethyl(4-nitrophenyl)phosphonate (CAS 1754-42-3) with Other Aryl Phosphonates Compromises Experimental Reproducibility


Aryl phosphonates bearing different para-substituents (e.g., -NH₂, -OCH₃, -Cl, -H) exhibit substantially divergent reactivity profiles in nucleophilic substitution, hydrolysis, and organometallic coupling reactions [1]. The electron-withdrawing nitro group in diethyl(4-nitrophenyl)phosphonate (σₚ = 0.78) dramatically polarizes the phosphorus center, enhancing its electrophilicity relative to analogs such as diethyl(4-methoxyphenyl)phosphonate (σₚ = -0.27) or diethyl phenylphosphonate [2]. This electronic modulation directly impacts reaction rates, half-degradation times in environmental or biochemical assays, and the tightness of transition states in aminolysis reactions [3]. Procurement of an analog with a different aryl substituent would invalidate cross-study comparisons and alter key experimental outcomes in applications ranging from mechanistic enzymology to materials synthesis.

Quantitative Differentiation Evidence for Diethyl(4-nitrophenyl)phosphonate (CAS 1754-42-3) vs. Closest Analogs


C-P Bond Hydrolytic Stability: Diethyl(4-nitrophenyl)phosphonate vs. 4-Nitrophenyl Diethyl Phosphate (Paraoxon)

Phosphonates containing a direct P–C bond are isosteric and isoelectronic analogues of natural phosphate (P–O–C) esters but exhibit significantly greater resistance to both enzymatic and chemical hydrolysis [1]. This class-level differentiation positions diethyl(4-nitrophenyl)phosphonate as a hydrolysis-resistant surrogate for 4-nitrophenyl diethyl phosphate (paraoxon) in studies requiring prolonged substrate stability or investigation of cleavage-resistant organophosphorus ecotoxicant models [2].

Phosphonate Stability Enzymatic Resistance Ecotoxicology Model

Micellar-Catalyzed Alkaline Hydrolysis Rate Enhancement: Diethyl(4-nitrophenyl)phosphonate in Gemini Surfactant Systems

In the presence of cationic dimeric (gemini) surfactant micelles, the alkaline hydrolysis of 4-nitrophenyl diethyl phosphonate proceeds 20–80 times more rapidly than in water alone, with the exact rate enhancement factor dependent on the pH of the medium [1]. The gemini surfactants used in this study exhibited low critical micelle formation concentrations (<5×10⁻⁵ mol/L) and Krafft temperatures (≤0 °C), enabling efficient micellar catalysis under mild conditions [1]. This rate acceleration provides a baseline for comparative studies involving other organophosphorus esters.

Micellar Catalysis Alkaline Hydrolysis Ecotoxicant Degradation

Aminolysis Transition State Tightness: Diethyl(4-nitrophenyl)phosphonate vs. Methylphosphonate and Phosphate Esters

In a comparative kinetic study, the aminolysis of 4-nitrophenyl diethyl phosphonate was found to proceed via a more tightly bound transition state than that observed for the corresponding reactions of 4-nitrophenyl esters of methylphosphonic and phosphoric acids [1]. This conclusion is supported by near-unity deuterium isotope solvent effects and specific pseudothermodynamic parameters (ΔF≠, ΔH≠, and ΔS≠) obtained at 25°C in water (ionic strength μ = 1.0 with KCl) [1].

Aminolysis Transition State Analysis Nucleophilic Reactivity

Peroxocarbonate Ion Nucleophilicity: Quantified Rate Constants for Phosphonyl Transfer

Peroxocarbonate ions HCO₄⁻ and CO₄²⁻ react with 4-nitrophenyl diethyl phosphonate via a nucleophilic mechanism with experimentally determined second-order rate constants of k(HCO₄⁻) = 0.008 L/mol·s and k(CO₄²⁻) = 0.13 L/mol·s [1]. Comparison of these constants with those of other inorganic anions in the framework of the Brönsted equation confirms that both HCO₄⁻ and CO₄²⁻ function as typical α-nucleophiles toward this phosphonate substrate [1].

α-Nucleophile Phosphonyl Transfer Kinetic Constants

Pd-Catalyzed Synthetic Yield Benchmark: Diethyl(4-nitrophenyl)phosphonate via Hirao Coupling

Diethyl(4-nitrophenyl)phosphonate was synthesized via a palladium-catalyzed Hirao cross-coupling between 1-bromo-4-nitrobenzene and diethyl phosphite using Pd(PPh₃)₄ (5 mol%) and triethylamine in toluene at 90°C for 15 hours, yielding the product as a yellow liquid in 68% isolated yield after chromatographic purification [1]. This yield represents a benchmark for aryl phosphonate synthesis using conventional thermal heating and serves as a reference point for evaluating alternative catalytic systems or microwave-assisted protocols.

Palladium Catalysis Hirao Coupling P–C Bond Formation

Half-Degradation Time Dependence on Surfactant Hydrophobicity: Quantitative SAR in Micellar Cleavage

In supernucleophilic micellar systems based on [2-(hydroxyimino)]dimethylalkylammonium bromides, the half-degradation times of 4-nitrophenyl diethylphosphonate vary systematically with surfactant alkyl chain length: C₁₆H₃₃ ≈ C₁₄H₂₉ < C₁₂H₂₅ [1]. This trend demonstrates that longer alkyl chains (C₁₄–C₁₆) accelerate substrate cleavage relative to shorter C₁₂ chains, providing a quantitative structure-activity relationship for micelle design [1].

Micellar Catalysis Structure-Activity Relationship Supernucleophilic Systems

Optimal Application Scenarios for Diethyl(4-nitrophenyl)phosphonate (CAS 1754-42-3) Based on Quantitative Evidence


Model Substrate for Organophosphorus Ecotoxicant Degradation Studies

Diethyl(4-nitrophenyl)phosphonate serves as a validated model compound for studying the degradation pathways of organophosphorus ecotoxicants, including pesticides and chemical warfare agent simulants [1]. The compound's 20–80× alkaline hydrolysis acceleration in gemini surfactant micelles [2] and its well-characterized half-degradation time dependence on surfactant alkyl chain length (C₁₄–C₁₆ < C₁₂) [3] make it an ideal substrate for evaluating micelle-based remediation technologies and supernucleophilic cleavage systems.

Mechanistic Probe for Aminolysis Transition State Analysis

This phosphonate is uniquely suited as a mechanistic probe for aminolysis reactions at tetracoordinated phosphorus centers, exhibiting a tighter transition state than methylphosphonate and phosphate ester analogs [1]. The near-unity deuterium isotope solvent effects and established pseudothermodynamic parameters (ΔF≠, ΔH≠, ΔS≠) [1] enable researchers to benchmark nucleophile reactivity and investigate structure-reactivity relationships in phosphoryl transfer mechanisms.

Hydrolysis-Resistant Surrogate for Phosphate Ester Enzymology

Due to the enhanced hydrolytic and enzymatic stability conferred by the phosphonate C–P bond relative to the labile P–O–C bond in phosphate esters [1], diethyl(4-nitrophenyl)phosphonate is the procurement choice for enzymology studies requiring prolonged substrate integrity. It serves as a non-hydrolyzable analog of 4-nitrophenyl diethyl phosphate (paraoxon) in investigations of organophosphorus compound interactions with biological systems where premature substrate degradation would invalidate kinetic measurements.

α-Nucleophile Reactivity Benchmarking with Peroxocarbonate Systems

The absolute rate constants established for the reaction of this phosphonate with peroxocarbonate ions—k(HCO₄⁻) = 0.008 L/mol·s and k(CO₄²⁻) = 0.13 L/mol·s [1]—position the compound as a standardized substrate for benchmarking novel α-nucleophiles in phosphonyl transfer reactions. The 16-fold rate differential between CO₄²⁻ and HCO₄⁻ provides a quantifiable sensitivity range for comparative nucleophilicity assessments and oxidative degradation system optimization.

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